molecular formula C10H13NO2 B6255737 methyl 3-(6-methylpyridin-3-yl)propanoate CAS No. 86379-37-5

methyl 3-(6-methylpyridin-3-yl)propanoate

Cat. No. B6255737
CAS RN: 86379-37-5
M. Wt: 179.2
InChI Key:
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Description

Methyl 3-(6-methylpyridin-3-yl)propanoate, also known as 3-Methyl-6-methyl-2-pyridone or MMP, is a versatile and useful molecule that has a wide range of applications in the field of scientific research. It is a colorless, odorless, crystalline solid with a molecular weight of 152.2 g/mol and a boiling point of 179.9°C. It is a highly polar compound, soluble in water and common organic solvents. It is commercially available and can be synthesized in the laboratory.

Scientific Research Applications

MMP has a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis and as a catalyst in the preparation of polymers. It is also used as a reactant in the synthesis of a variety of compounds such as pharmaceuticals and agrochemicals. Additionally, MMP is used as a reactant in the synthesis of a variety of polymers and as a catalyst in the preparation of polymeric materials.

Mechanism of Action

MMP is a highly polar compound and thus has a high affinity for water. It is believed that this property is responsible for its ability to interact with biological molecules. It is believed that MMP interacts with proteins, nucleic acids, and other small molecules by forming hydrogen bonds with them. This interaction is believed to be responsible for MMP’s ability to act as a catalyst in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
MMP has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, MMP has been shown to have an inhibitory effect on the enzyme tyrosinase, which is responsible for the synthesis of the neurotransmitter dopamine. Furthermore, MMP has been shown to have an inhibitory effect on the enzyme cholinesterase, which is responsible for the breakdown of the neurotransmitter dopamine.

Advantages and Limitations for Lab Experiments

MMP has several advantages for use in laboratory experiments. It is commercially available and can be synthesized in the laboratory. Additionally, it is a highly polar compound and thus has a high affinity for water, which makes it easy to work with in the laboratory. However, MMP also has some limitations. It is not very stable and can decompose under certain conditions, such as high temperatures and exposure to light. Additionally, MMP is a highly reactive compound and can react with other compounds, which can make it difficult to work with in the laboratory.

Future Directions

There are a number of potential future directions for research on MMP. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, research into the mechanism of action of MMP could lead to the development of new and more efficient catalysts for the synthesis of a variety of compounds. Furthermore, research into the potential applications of MMP in the field of polymer synthesis could lead to the development of new and more efficient polymeric materials. Finally, research into the potential applications of MMP in the field of agrochemicals could lead to the development of new and more efficient agrochemicals.

Synthesis Methods

MMP can be synthesized in the laboratory by the reaction of 3-methyl-6-methylpyridine and propanoic acid. The reaction is carried out in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of 80°C and the reaction time is approximately two hours. The yield of the reaction is approximately 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(6-methylpyridin-3-yl)propanoate involves the reaction of 6-methylpyridin-3-ol with propanoic acid to form 3-(6-methylpyridin-3-yl)propanoic acid, which is then esterified with methanol to yield the final product.", "Starting Materials": [ "6-methylpyridin-3-ol", "propanoic acid", "methanol" ], "Reaction": [ "Step 1: 6-methylpyridin-3-ol is reacted with propanoic acid in the presence of a catalyst such as sulfuric acid to form 3-(6-methylpyridin-3-yl)propanoic acid.", "Step 2: The resulting 3-(6-methylpyridin-3-yl)propanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield methyl 3-(6-methylpyridin-3-yl)propanoate.", "Step 3: The final product is purified by techniques such as distillation or recrystallization." ] }

CAS RN

86379-37-5

Product Name

methyl 3-(6-methylpyridin-3-yl)propanoate

Molecular Formula

C10H13NO2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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